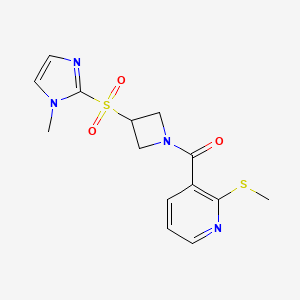

(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone

Description

The compound "(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone" is a structurally complex molecule featuring a hybrid heterocyclic framework. Its core structure comprises:

- Azetidine ring: A strained four-membered nitrogen-containing ring substituted with a sulfonyl group linked to a 1-methylimidazole moiety.

- Pyridine ring: A 2-(methylthio)-substituted pyridin-3-yl group connected via a methanone bridge.

This architecture combines pharmacophoric elements commonly explored in medicinal chemistry, including imidazole (a bioisostere for amide bonds) and pyridine (a hydrogen-bond acceptor) motifs.

Properties

IUPAC Name |

[3-(1-methylimidazol-2-yl)sulfonylazetidin-1-yl]-(2-methylsulfanylpyridin-3-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O3S2/c1-17-7-6-16-14(17)23(20,21)10-8-18(9-10)13(19)11-4-3-5-15-12(11)22-2/h3-7,10H,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMTKVRROMCJCLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1S(=O)(=O)C2CN(C2)C(=O)C3=C(N=CC=C3)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

The compound (3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone is a synthetic organic molecule with a complex structure that includes an azetidine ring, a sulfonamide group, and a pyridine moiety. This unique arrangement of functional groups suggests potential biological activities, particularly in the fields of medicinal chemistry and drug development.

Structural Characteristics

The molecular formula for this compound is , with a molecular weight of approximately 298.34 g/mol. The presence of the imidazole and azetidine rings indicates the compound may interact with various biological targets, making it a candidate for further pharmacological exploration.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the azetidine ring through cyclization reactions.

- Introduction of the sulfonyl group via sulfonation reactions using sulfonyl chlorides.

- Acylation to integrate the pyridine component.

Anticancer Activity

The combination of an azetidine structure with sulfonamide functionalities may provide unique mechanisms of action against cancer cells. Compounds with similar structures have shown promise as anticancer agents , likely due to their ability to modulate biological pathways involved in cell proliferation and apoptosis.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. For example, variations in the substituents on the imidazole or pyridine rings could significantly alter its pharmacological profile.

Case Studies

Several studies have explored compounds structurally similar to this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Imatinib | Tyrosine kinase inhibitor | Anticancer |

| Sulfamethoxazole | Sulfonamide antibiotic | Antimicrobial |

| Metronidazole | Nitroimidazole structure | Effective against anaerobic bacteria |

These comparisons highlight the potential biological activities that may be exhibited by this compound due to its unique structural composition.

The proposed mechanism of action for this compound may involve:

- Inhibition of Enzymatic Activity : The sulfonamide group can interact with enzymes involved in bacterial folate synthesis.

- Disruption of Cellular Processes : The imidazole ring may interfere with cellular metabolism, leading to cell death in susceptible organisms.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be contextualized against related derivatives (Table 1). Key comparisons include:

Table 1: Structural and Functional Comparison with Analogous Compounds

Structural Differences and Implications

Core Heterocycles: The azetidine ring in the target compound introduces significant ring strain compared to five- or six-membered rings (e.g., benzimidazole in ). This strain may influence binding affinity to target proteins by enforcing specific conformations . Pyridine vs.

Sulfur-Containing Groups: Sulfonyl (SO₂) vs. Sulfinyl (SO): The sulfonyl group in the target compound is more electronegative and polar than sulfinyl derivatives (e.g., ), which could enhance solubility but reduce membrane permeability. Methylthio (SMe) vs.

Synthetic Complexity: The azetidine ring synthesis likely requires specialized methods (e.g., cyclization of β-amino alcohols) compared to benzimidazole derivatives, which are typically synthesized via condensation of o-phenylenediamine with carboxylic acids . Sulfonyl group introduction may involve chlorosulfonation (as in ) followed by substitution, whereas sulfinyl groups (e.g., ) are generated via controlled oxidation with agents like m-CPBA.

Bioactivity Considerations

While direct bioactivity data for the target compound are unavailable, structurally related compounds highlight trends:

- Benzimidazole sulfonyl derivatives (e.g., ) demonstrate antitumor activity, suggesting the target compound’s sulfonyl-azetidine-pyridine scaffold may share similar mechanisms.

- Sulfinyl-containing analogs (e.g., ) are utilized in proton pump inhibitors, underscoring the pharmacological relevance of sulfur oxidation states.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.